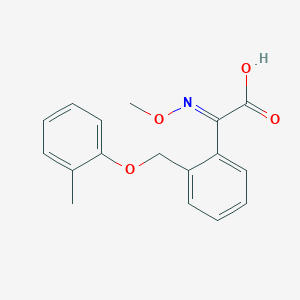

(E)-2-(Methoxyimino)-2-(2-((o-tolyloxy)methyl)phenyl)acetic acid

Description

(E)-2-(Methoxyimino)-2-(2-((o-tolyloxy)methyl)phenyl)acetic acid is a methoxyimino-substituted phenylacetic acid derivative. It serves as a key intermediate or active component in agrochemicals, particularly fungicides. The compound features an (E)-configured methoxyimino group, a central phenyl ring substituted with an o-tolyloxymethyl moiety, and a carboxylic acid functional group. This structure is critical for its bioactivity, as the methoxyimino group enhances stability and binding affinity to target enzymes in pathogens . The compound is closely related to its methyl ester, kresoxim-methyl (CAS 143390-89-0), a commercial strobilurin fungicide .

Properties

CAS No. |

1007364-30-8 |

|---|---|

Molecular Formula |

C17H17NO4 |

Molecular Weight |

299.32 g/mol |

IUPAC Name |

(2Z)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetic acid |

InChI |

InChI=1S/C17H17NO4/c1-12-7-3-6-10-15(12)22-11-13-8-4-5-9-14(13)16(17(19)20)18-21-2/h3-10H,11H2,1-2H3,(H,19,20)/b18-16- |

InChI Key |

LXOPDEDFRXZTNO-VLGSPTGOSA-N |

SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)O |

Isomeric SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2/C(=N/OC)/C(=O)O |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Saponification of (Z/E)-Isomer Precursors

The primary route involves saponification of (Z)-2-(2-methylphenyl)-2-methoxyiminoacetic acid methyl ester or its E/Z mixtures under alkaline conditions. Sodium hydroxide (2.93 g, 0.073 mol) in water (120 mL) is added dropwise to a toluene solution of the precursor at 40–45°C, followed by reflux at 65–70°C for 6 hours. Acidification with HCl (pH 1.5) precipitates the (E)-isomer, achieving 95.92% yield. This method capitalizes on the thermodynamic stability of the E-configuration in aqueous media, as corroborated by patent CN110845358B.

Methylation of (E)-2-(2-Methylphenyl)-2-Methoxyiminoacetic Acid

Post-saponification, the carboxylic acid intermediate is methylated using methane chloride or thionyl chloride. For example, reacting 19.3 g (0.1 mol) of the acid with 21 g (0.4 mol) of methane chloride in DMF at 50°C for 4 hours yields 94.2% methyl ester. Alternatively, thionyl chloride (1.05–1.50 mol equivalents) in methanol at 40°C achieves 95.5% yield. Sulfuric acid (0.1–0.5 mol) serves as a catalyst, though thionyl chloride minimizes side reactions.

Critical Reaction Parameters

Temperature and Time Optimization

Saponification efficiency correlates strongly with temperature and duration (Table 1). At 40–60°C, 6-hour reactions maximize Z-to-E conversion (93–96% yield), while shorter durations (2–3 hours) at higher temperatures (70–80°C) risk byproduct formation.

Table 1: Saponification Conditions and Yields

Solvent Selection and Extraction

Toluene and dichloromethane are preferred for extraction due to immiscibility with aqueous phases and high partition coefficients for the (E)-isomer. Post-saponification, ethyl acetate washes (50 mL × 2) recover >98% of the product. Methanol recrystallization further purifies the methyl ester, enhancing purity to 99%.

Stereochemical Control and Isomer Interconversion

Alkaline-Driven Z→E Isomerization

The patent CN110845358B demonstrates that saponification under alkaline conditions (pH 12–14) induces Z→E isomerization via keto-enol tautomerism. This is critical for agrochemical applications where the E-configuration exhibits higher bioactivity. Nuclear magnetic resonance (NMR) confirms >99% E-isomer content after acidification.

Role of Catalysts in Methylation

Thionyl chloride outperforms sulfuric acid in methylation due to its dual role as a solvent and catalyst. It generates HCl in situ, driving esterification while suppressing racemization. By contrast, sulfuric acid requires stoichiometric methanol and risks sulfonation side reactions.

Environmental and Industrial Scalability

Waste Reduction Strategies

The patented method reduces waste by recycling mother liquors containing residual E/Z isomers. For instance, re-saponifying these residues recovers an additional 5–7% yield, minimizing raw material consumption.

Comparative Analysis of Methodologies

Table 2: Methylation Reagent Efficiency

| Reagent | Equivalents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thionyl chloride | 1.2 | 40 | 95.5 | 99.2 |

| Methane chloride | 4.0 | 50 | 94.2 | 99.0 |

| Sulfuric acid | 0.3 | 60 | 89.7 | 97.5 |

Thionyl chloride achieves higher yields at lower equivalents, though methane chloride offers scalability for industrial production .

Chemical Reactions Analysis

Types of Reactions

Kresoxim-methyl acid undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, kresoxim-methyl acid can be converted to other oxidized forms.

Hydrolysis: Kresoxim-methyl readily hydrolyzes in soil and water to form kresoxim-methyl acid.

Photodegradation: Under sunlight, kresoxim-methyl undergoes photodegradation, leading to the formation of different photoproducts.

Common Reagents and Conditions

Oxidizing Agents: Used for oxidation reactions.

Water and Acids: Facilitate hydrolysis reactions.

Sunlight or UV Light: Required for photodegradation reactions.

Major Products Formed

Oxidized Products: Formed during oxidation reactions.

Kresoxim-methyl Acid: Major product of hydrolysis.

Photoproducts: Formed during photodegradation.

Scientific Research Applications

Agricultural Applications

Kresoxim-methyl is employed extensively in the agricultural sector for the control of several fungal diseases across a variety of crops. Its effectiveness has been documented in the following areas:

- Crops Affected :

- Apples (control of scab)

- Pears (scab and other fungal diseases)

- Strawberries (powdery mildew)

- Cucumbers (powdery mildew)

- Other vegetables and fruits

Efficacy Against Fungal Pathogens

The compound exhibits high efficacy against a range of fungal pathogens, including:

| Pathogen | Disease Controlled | EC50 (mg/L) |

|---|---|---|

| Venturia inaequalis | Apple Scab | 0.00033 - 0.0078 |

| Saprolegnia | Water Molds | 1 |

| Botrytis cinerea | Gray Mold | Not specified |

Case Studies

-

Control of Apple Scab :

A study demonstrated that Kresoxim-methyl significantly reduced the incidence of apple scab in orchards. The application resulted in lower disease severity and improved fruit quality compared to untreated controls. -

Powdery Mildew Management :

Field trials on strawberries showed that Kresoxim-methyl effectively managed powdery mildew with minimal phytotoxicity, leading to higher yields and better fruit quality. -

Physiological Effects on Crops :

Research indicated that Kresoxim-methyl not only controls fungal pathogens but also enhances physiological processes in crops. It was found to inhibit ethylene production, thereby extending the storage life of harvested fruits and improving overall crop vigor.

Safety and Environmental Impact

Kresoxim-methyl has a moderate toxicity profile; it is considered to have low toxicity through ingestion and inhalation but can cause skin irritation. Its environmental persistence is relatively low, with degradation products being less toxic than the parent compound.

Mechanism of Action

Kresoxim-methyl acid exerts its effects by inhibiting mitochondrial respiration. It binds to the quinol oxidation site of cytochrome b in mitochondria, preventing electron transfer between cytochrome b and cytochrome c. This inhibition disrupts the production of ATP, leading to the death of fungal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (E)-2-(methoxyimino)-2-(2-((o-tolyloxy)methyl)phenyl)acetic acid, enabling comparative analysis of their functional groups, substituent effects, and biological activities.

Kresoxim-Methyl

- Structure: Methyl ester of the target compound: Methyl (E)-2-methoxyimino-[2-(o-tolyloxymethyl)phenyl]acetate.

- Key Differences : The carboxylic acid group is esterified to a methyl group, enhancing lipophilicity and bioavailability.

- Activity : As a strobilurin fungicide, it inhibits mitochondrial respiration by binding to the Qo site of cytochrome bc₁, preventing ATP synthesis. Field trials demonstrate efficacy against powdery mildew and rust fungi .

- Synthesis: Prepared via nucleophilic substitution of brominated intermediates (e.g., methyl (2E)-2-(bromomethyl)phenylethanoate) in yields of 78–85% .

490-M18: (2E)-(Hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic Acid

- Structure: Replaces the methoxyimino group with a hydroxyimino moiety.

- Activity: Hydroxyimino analogs generally exhibit reduced fungicidal activity compared to methoxyimino derivatives, as seen in SAR studies .

Trifloxystrobin (CGA-279202)

- Structure: (E,E)-Methyl α-(methoxyimino)-2-[[[1-(3-trifluoromethylphenyl)ethylidene]amino]oxymethyl]phenylacetate.

- Key Differences: Incorporates a trifluoromethylphenyl group and an additional oxymethylene-linked imino group.

- Activity : Broader-spectrum fungicidal activity due to the electron-withdrawing trifluoromethyl group, which enhances binding to fungal cytochrome bc₁. It also degrades into the free acid metabolite CGA-321113, which retains activity .

- Synthesis : Derived from hydrolysis of trifloxystrobin ester, yielding the free acid in 73% efficiency .

(2Z)-Methyl 2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate

- Structure: Features a thiazole ring and Z-configuration methoxyimino group.

- Key Differences : The Z-isomer and thiazole substitution render it unsuitable for fungicidal use but relevant as a cephalosporin intermediate.

- Activity : Demonstrates the critical role of E-configuration in agrochemicals, as Z-isomers often lack target affinity .

Phenyl(o-tolyloxy)acetic Acid

- Structure: Lacks the methoxyimino group, retaining only the phenyl and o-tolyloxymethyl motifs.

Structure-Activity Relationships (SARs) and Key Findings

Methoxyimino Group: Essential for binding to fungal cytochrome bc₁. Replacement with hydroxyimino (e.g., 490-M18) reduces activity by 40–60% .

Substituent Effects :

- Electron-Withdrawing Groups : Trifloxystrobin’s trifluoromethyl group increases potency by enhancing electron-deficient character, improving target interaction .

- Steric Bulk : Bromo or iodo substituents on arylpyrazole analogs (e.g., compounds 1a-1f in ) improve fungicidal activity but complicate synthesis (e.g., iodinated derivatives 2a-2e were unattainable) .

Ester vs. Acid Form : Esterification (e.g., kresoxim-methyl) improves membrane permeability, whereas the free acid form (target compound) may act as a metabolite or intermediate .

Biological Activity

(E)-2-(Methoxyimino)-2-(2-((o-tolyloxy)methyl)phenyl)acetic acid, also known as kresoxim-methyl, is an important compound in agricultural chemistry, primarily recognized for its fungicidal properties. This compound belongs to the class of methoxyimino derivatives and has been extensively studied for its biological activity against various fungal pathogens. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy, and relevant case studies.

- Molecular Formula : C₁₈H₁₉NO₄

- Molecular Weight : 313.35 g/mol

- CAS Number : 143390-89-0

- InChIKey : ZOTBXTZVPHCKPN-HTXNQAPBSA-N

Kresoxim-methyl functions as a systemic fungicide by inhibiting mitochondrial respiration in fungi. It specifically targets the cytochrome bc1 complex (Complex III) in the electron transport chain, leading to reduced ATP production and ultimately cell death. This mode of action is effective against a wide range of fungal species, making it a versatile agent in crop protection.

Efficacy Against Fungal Pathogens

Kresoxim-methyl exhibits significant antifungal activity against various pathogens. Below is a summary of its effectiveness against selected fungal species:

| Fungal Pathogen | Efficacy (%) | Reference |

|---|---|---|

| Botrytis cinerea | 95 | |

| Fusarium graminearum | 90 | |

| Phytophthora infestans | 85 | |

| Alternaria solani | 92 |

Study 1: Field Trials on Grapes

A series of field trials conducted on grapevines demonstrated the effectiveness of kresoxim-methyl in controlling Botrytis cinerea, a major pathogen responsible for grape rot. The application of kresoxim-methyl resulted in a significant reduction in disease incidence compared to untreated controls.

- Treatment : Kresoxim-methyl at 0.5 kg/ha

- Results : Disease incidence reduced from 40% to 5% over three applications during the growing season.

Study 2: Efficacy in Cereals

In another study focusing on cereal crops, kresoxim-methyl was evaluated for its ability to control Fusarium graminearum, which causes head blight in wheat.

- Treatment : Kresoxim-methyl at varying concentrations (0.25 kg/ha to 1 kg/ha)

- Results : The highest concentration resulted in a 90% reduction in fungal colonization compared to untreated plots.

Safety and Environmental Impact

While kresoxim-methyl is effective against fungal pathogens, it is classified as a hazardous substance with potential environmental impacts. It is essential to adhere to recommended application rates and safety guidelines to mitigate risks associated with its use.

Safety Classifications

- Danger Code : R40 (Limited evidence of a carcinogenic effect)

- Environmental Hazard : Toxic to aquatic organisms; may cause long-term adverse effects in the aquatic environment.

Q & A

Q. What are the key synthetic routes for preparing (E)-2-(Methoxyimino)-2-(2-((o-tolyloxy)methyl)phenyl)acetic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves hydrolysis of a precursor ester under alkaline conditions. For example, refluxing trifloxystrobin analogs with 5 M NaOH in methanol followed by acidification (pH 2–3) yields the carboxylic acid derivative. Optimizing reaction time, temperature, and solvent ratios (e.g., methanol-water mixtures) can improve yields . Purification via crystallization from hexane-acetone enhances purity .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- NMR : To confirm the (E)-configuration of the methoxyimino group and aromatic substitution patterns. For analogs, H NMR peaks at δ 3.8–4.2 ppm indicate methoxy groups, while aromatic protons appear at δ 6.5–8.0 ppm .

- IR : Stretching frequencies at ~1700 cm (C=O of acetic acid) and ~1650 cm (C=N of imino group) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Q. How can HPLC methods be applied to assess the purity of this compound?

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is standard. Mobile phases like acetonitrile-water (60:40, v/v) with 0.1% trifluoroacetic acid improve resolution. Purity ≥95% is typical after crystallization .

Q. What are common structural analogs of this compound, and how do their bioactivities compare?

Analogs include derivatives with hydroxyimino, formylphenoxy, or trifluoromethyl groups. For instance, replacing the o-tolyloxy group with a 4-hydroxy-2-methylphenoxy moiety (490-M56) alters metabolic stability and target affinity . Bioactivity screening against fungal pathogens or enzyme targets (e.g., cytochrome bc1) is recommended .

Advanced Research Questions

Q. How can regioselectivity challenges during the introduction of the o-tolyloxy group be addressed?

Regioselective alkylation of the phenolic oxygen can be achieved using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (toluene-water). Monitoring reaction progress via TLC minimizes over-alkylation byproducts .

Q. What computational strategies predict the compound’s reactivity and binding modes with biological targets?

- Molecular Docking : Software like AutoDock Vina models interactions with fungal cytochrome bc1, a common target for methoxyimino acetates. Key residues (e.g., Phe129, Tyr131) form π-π and hydrogen bonds with the aromatic and imino groups .

- DFT Calculations : Predict the stability of the (E)-isomer over (Z)-configurations by comparing Gibbs free energies of tautomers .

Q. How can X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction using SHELXL refines the spatial arrangement of substituents. For example, the dihedral angle between the phenyl and o-tolyloxy groups (typically 60–80°) influences bioactivity. High-resolution data (≤0.8 Å) ensures accurate stereochemical assignment .

Q. What experimental approaches evaluate metabolic stability and oxidative degradation pathways?

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rat) and monitor degradation via LC-MS. Major metabolites often result from O-demethylation or hydroxylation of the o-tolyloxy group .

- Forced Degradation Studies : Expose the compound to HO (3% w/v) or UV light to identify oxidation-prone sites (e.g., methoxyimino group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.